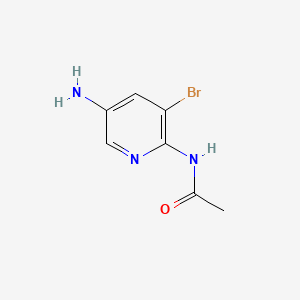

N-(5-Amino-3-bromopyridin-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

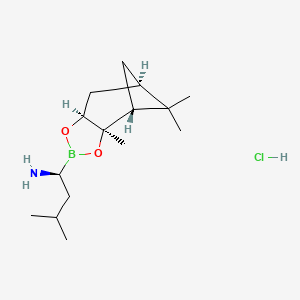

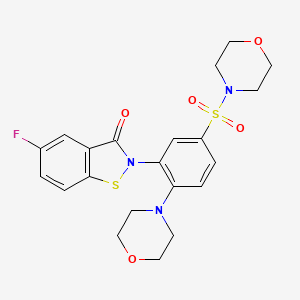

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a synthetic chemical compound widely used in scientific research. It is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. This compound is also used as a chemical reagent in the synthesis of inhibitors for cancer .

Synthesis Analysis

The synthesis pathway for “N-(5-Amino-3-bromopyridin-2-yl)acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This reaction forms the desired compound. More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is C7H8BrN3O . The compound contains two molecules in its asymmetric unit, in one of which the methyl H atoms are disordered over two orientations . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .Chemical Reactions Analysis

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .Physical and Chemical Properties Analysis

The molecular weight of “N-(5-Amino-3-bromopyridin-2-yl)acetamide” is 230.06 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 228.98507 g/mol .Applications De Recherche Scientifique

Synthèse d'inhibiteurs du cancer

“N-(5-Amino-3-bromopyridin-2-yl)acétamide” est utilisé comme réactif chimique dans la synthèse d'inhibiteurs du cancer . Cela suggère qu'il joue un rôle dans le développement de nouveaux agents thérapeutiques.

Recherche et développement

Ce composé est souvent utilisé dans la recherche et le développement. Il est utilisé dans les laboratoires pour étudier ses propriétés et ses applications potentielles .

Industrie chimique

“this compound” est utilisé dans l'industrie chimique où il peut servir de bloc de construction dans la synthèse de molécules plus complexes .

Industrie pharmaceutique

Dans l'industrie pharmaceutique, ce composé pourrait être utilisé dans le développement de nouveaux médicaments, en particulier ceux ciblant le cancer .

Études biochimiques

“this compound” pourrait être utilisé dans des études biochimiques en raison de sa structure et de ses propriétés uniques .

Mécanisme D'action

“N-(5-Amino-3-bromopyridin-2-yl)acetamide” binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-amino-3-bromopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNRSPZYYCMLTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674641 |

Source

|

| Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-09-4 |

Source

|

| Record name | N-(5-Amino-3-bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-amino-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

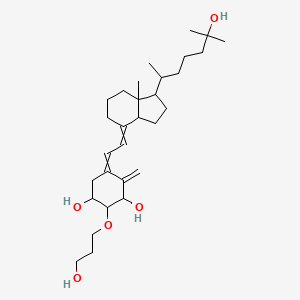

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)

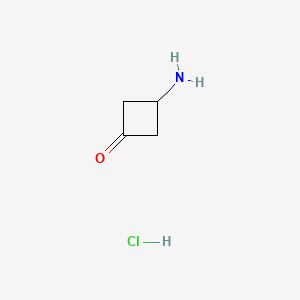

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)